Stereoselective Beta-Blockade in Atrial Tissue
The (S)-(-)-isomer of befunolol hydrochloride demonstrates approximately 300-fold greater β-adrenergic blocking potency than the (R)-(+)-isomer in isolated atrial preparations [1]. This stereoselectivity is critical for studies where precise β-blockade quantification is required, as racemic mixtures would introduce confounding activity from the less active enantiomer.
| Evidence Dimension | β-Adrenergic blocking potency (relative) |
|---|---|
| Target Compound Data | (S)-(-)-isomer: ~300-fold more potent than (R)-isomer |
| Comparator Or Baseline | (R)-(+)-isomer of befunolol·HCl |
| Quantified Difference | Approximately 300-fold higher potency |
| Conditions | Isolated guinea-pig atrial preparation; assessment of β-adrenergic blocking activity |
Why This Matters
This 300-fold potency difference mandates the use of enantiopure (S)-befunolol for reproducible dose-response studies and accurate determination of β-blockade efficacy.
- [1] Nakano J, Mimura M, Hayashida M, Fujii M, Kimura K, Nakanishi T. Syntheses of the Optical Isomers of Befunolol·HCl and Their β-Adrenergic Blocking Activities. Chem Pharm Bull. 1988;36(4):1399-1403. View Source
